molecular formula C21H26N2O8 B558428 Boc-glu(osu)-obzl CAS No. 78658-49-8

Boc-glu(osu)-obzl

Cat. No. B558428
CAS RN: 78658-49-8
M. Wt: 434.4 g/mol
InChI Key: UZVYXLRCVBQZNV-HNNXBMFYSA-N
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Description

“Boc-glu(osu)-obzl” is a chemical compound with the CAS Number: 81659-82-7 . Its IUPAC name is tert-butyl (2S)-2- [ (tert-butoxycarbonyl)amino]-5- [ (2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentanoate . It has a molecular weight of 400.43 .


Molecular Structure Analysis

The molecular formula of “Boc-glu(osu)-obzl” is C18H28N2O8 . The structure of the compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

“Boc-glu(osu)-obzl” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

“Boc-glu(osu)-obzl”, also known as “N-Boc-L-glutamic acid 1-tert-butyl ester” or “Boc-Glu-OtBu”, is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .

  • Scientific Field : Biochemistry, specifically Peptide Synthesis .
  • Summary of the Application : It is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds .
  • Methods of Application : The compound is used in Solid-Phase Peptide Synthesis (SPPS), a method used to produce peptides. This method involves the amino acid being attached to a solid support, and the peptide chain is assembled by coupling the carboxyl group of the incoming amino acid to the N-terminus of the growing chain .
  • Results or Outcomes : The result of this process is the creation of unique peptides containing glutamate tert-butyl ester residues .

Safety And Hazards

“Boc-glu(osu)-obzl” has a GHS07 hazard pictogram, indicating that it may be harmful if swallowed . Safety measures include avoiding contact with skin and eyes, preventing dust formation, and storing the container tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYXLRCVBQZNV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(osu)-obzl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KK Bhargava, VK Sarin, N Le Trang… - Journal of the …, 1983 - ACS Publications
Protected glutathione was synthesized on a 1% cross-linked copoly (styrene-divinylbenzene) resin support. Following deprotection of the-amino groups, the chains were cross-linked in …
Number of citations: 26 pubs.acs.org
AN Chulin, IL Rodionov… - The Journal of peptide …, 2005 - Wiley Online Library
9‐ and 10‐membered bridged dipeptides derived from l‐aspartic acid and l‐ or d‐glutamic acid were synthesized using aminoacyl incorporation reaction. Key intermediates containing …
Number of citations: 6 onlinelibrary.wiley.com

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